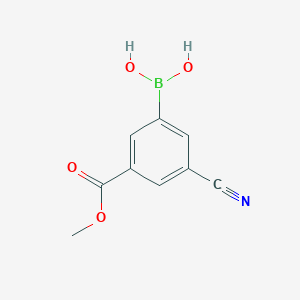

(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid

説明

BenchChem offers high-quality (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3-cyano-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO4/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-4,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBQLBJMWPJVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(=O)OC)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: (3-Cyano-5-(methoxycarbonyl)phenyl)boronic Acid

High-Fidelity Scaffold for Orthogonal Drug Discovery

Part 1: Executive Summary & Core Directive

Compound Identity: (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid

CAS Registry Number: 2828439-71-8

Molecular Formula: C

This guide analyzes the chemical behavior, synthetic utility, and handling protocols for (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid. As a 1,3,5-trisubstituted benzene derivative, this molecule represents a "privileged scaffold" in medicinal chemistry. It offers three chemically distinct handles—a boronic acid, a nitrile, and a methyl ester—positioned in a meta relationship. This geometry prevents steric interference between substituents while allowing for orthogonal functionalization , enabling the rapid generation of complex fragment libraries.

However, the presence of two strong electron-withdrawing groups (EWGs) renders the C–B bond electronically deficient and highly susceptible to protodeboronation . Successful utilization of this reagent requires strict adherence to pH-controlled coupling protocols.

Part 2: Physicochemical Characterization

The following data consolidates physical specifications critical for assay development and synthetic planning.

| Property | Specification | Technical Note |

| Molecular Weight | 204.98 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |

| Appearance | White to off-white powder | Hygroscopic; store under inert atmosphere. |

| Solubility | DMSO, DMF, MeOH, THF | Sparingly soluble in non-polar hydrocarbons; hydrolyzes in water over time. |

| Electronic Character | Highly Electron Deficient | |

| Acidity (pKa) | Est. 6.8 – 7.2 (Boronate) | Significantly more acidic than phenylboronic acid (pKa 8.8) due to EWGs. |

| Storage | 2–8 °C, Desiccated | Critical: Degradation via protodeboronation is accelerated by moisture and base. |

Part 3: Structural Analysis & Reactivity Profile

Electronic Effects & Stability

The 1,3,5-substitution pattern places the boronic acid meta to both the cyano and ester groups.

-

Lewis Acidity: The cumulative inductive (

) and mesomeric ( -

Protodeboronation Risk: In basic aqueous media (standard Suzuki conditions), the electron-deficient ring stabilizes the transient aryl anion intermediate formed after C–B bond cleavage. This leads to rapid protodeboronation (yielding methyl 3-cyanobenzoate) rather than the desired cross-coupling.

Orthogonal Synthetic Pathways

The molecule's utility lies in its ability to undergo sequential, selective transformations:

-

C-1 (Boronic Acid): Pd-catalyzed cross-coupling (Suzuki-Miyaura, Chan-Lam).

-

C-3 (Nitrile): Pinner reaction, reduction to benzylamine, or [3+2] cycloaddition to tetrazole.

-

C-5 (Methyl Ester): Hydrolysis to benzoic acid, amidation, or reduction to benzyl alcohol.

Part 4: Visualization of Chemical Space

The following diagram maps the divergent synthetic pathways accessible from this core scaffold.

Caption: Divergent synthetic utility of the trifunctional scaffold. Note the instability pathway (dashed red).

Part 5: Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids

Objective: Couple (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid with an aryl halide while suppressing protodeboronation.

Rationale: Standard aqueous carbonate bases (Na

Reagents:

-

Boronic Acid (1.2 equiv)

-

Aryl Halide (1.0 equiv)[2]

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

PO -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under active N

flow, charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 246 mg), Pd(dppf)Cl -

Solvation: Add anhydrous 1,4-Dioxane (5 mL). Note: If solubility is poor, add water strictly limited to 5% v/v (0.25 mL) to solubilize the base without accelerating deboronation.

-

Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vessel.

-

Reaction: Heat to 80 °C for 4–12 hours. Monitor via LC-MS.

-

Checkpoint: Look for the mass of the protodeboronated byproduct (Methyl 3-cyanobenzoate, MW 161). If observed, lower temperature to 60 °C and switch to anhydrous CsF in THF.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc).

Handling & Stability Assurance

-

Self-Validating Check: Before use, analyze the starting material by

H NMR in DMSO-d -

Ester Hydrolysis: Avoid strong hydroxide bases (NaOH, KOH) during coupling, as they will hydrolyze the C-5 methyl ester to the carboxylate, altering solubility and reactivity.

Part 6: References

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)

Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3][4] Link -

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

-

BLD Pharm. (2024). "Product Specifications: (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid (CAS 2828439-71-8)."[5] Link

-

Sigma-Aldrich. (2024).[6] "Suzuki Coupling Reaction User Guide." Link

Sources

- 1. 960589-15-5|(3-Cyano-5-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 3-BroMo-5-cyanobenzoic acid Methyl ester | 453566-15-9 [chemicalbook.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 2828439-71-8|(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. 3-メトキシカルボニルフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

Structure Elucidation of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid: A Multi-technique, Self-Validating Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Formula

In modern synthetic chemistry and drug development, (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid stands out as a versatile building block. Its trifunctional nature—a boronic acid for cross-coupling, a cyano group for diverse transformations, and a methyl ester for scaffold modification—makes it a valuable intermediate. However, its utility is predicated on absolute certainty of its structure. Ambiguity is not an option when synthesizing next-generation therapeutics or advanced materials.

This guide moves beyond a simple recitation of analytical data. It is designed to provide a holistic and logical framework for the structural elucidation of this molecule, grounded in the principles of self-validating, cross-corroborated evidence. As a Senior Application Scientist, my objective is not just to show you what techniques to use, but to explain why they are chosen, how they interlink, and how to interpret their outputs to build an unassailable structural proof. We will treat the elucidation not as a checklist, but as an investigation, where each piece of evidence must logically support the others to build a conclusive case.

The Subject: Molecular Blueprint and Hypothesized Structure

Before we begin our analytical journey, we must establish our hypothesis. The target molecule, (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid, is proposed to have the following fundamental properties:

-

Molecular Formula: C₉H₈BNO₄

-

Molecular Weight: 204.98 g/mol

Our task is to confirm every aspect of this proposed structure, from the elemental composition to the precise spatial arrangement of each atom.

Caption: Hypothesized structure of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid.

The Analytical Gauntlet: A Symphony of Techniques

No single technique can provide absolute proof. True confidence comes from the convergence of orthogonal analytical methods. Our strategy employs a suite of spectroscopic and analytical techniques, each providing a unique piece of the structural puzzle. The workflow is designed such that the output of one method informs and validates the next.

Caption: Integrated workflow for comprehensive structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the cornerstone of structure elucidation in organic chemistry, providing detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei. For this molecule, a trio of experiments—¹H, ¹³C, and ¹¹B NMR—is essential.

Expertise & Causality:

We choose a polar aprotic solvent like DMSO-d₆ for its excellent solubilizing power for boronic acids and to ensure the labile acidic protons of the B(OH)₂ group are observable. The use of quartz NMR tubes is mandatory for ¹¹B NMR to avoid the broad signal from borosilicate glass, which would otherwise obscure the signal from our compound.[1][2]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of DMSO-d₆.

-

¹H NMR: Acquire data on a 400 MHz (or higher) spectrometer. Obtain a standard spectrum with 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required for a good signal-to-noise ratio.

-

¹¹B NMR: Using a quartz NMR tube, acquire a proton-decoupled spectrum on a multinuclear probe.[3] Use a boron-free reference standard or an external standard for chemical shift calibration.

Data Interpretation and Expected Results

The NMR data should align perfectly with the hypothesized structure.

-

¹H NMR: We expect three distinct signals in the aromatic region and one signal for the methyl ester protons. The two protons on the phenyl ring adjacent to the boronic acid group will likely appear as a singlet or a narrowly split multiplet, while the proton between the cyano and ester groups will be a separate singlet. The two acidic protons on the boronic acid will appear as a broad singlet.

-

¹³C NMR: We anticipate nine distinct carbon signals: three quaternary carbons (C-B, C-CN, C-COOCH₃), three aromatic CH carbons, one cyano carbon, one carbonyl carbon, and one methoxy carbon.

-

¹¹B NMR: For a trigonal planar, sp²-hybridized boron in a phenylboronic acid, a single, somewhat broad signal is expected in the range of δ 27-30 ppm.[1][2][4] This is a direct confirmation of the boronic acid moiety's electronic state.

| NMR Data Summary (Predicted) | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | ¹¹B NMR (DMSO-d₆) |

| Chemical Shift (δ, ppm) | ~8.4 (s, 2H, Ar-H), ~8.6 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~8.5 (br s, 2H, B(OH)₂) | ~165 (C=O), ~138-142 (Ar-C), ~130-135 (Ar-CH), ~118 (C≡N), ~115 (Ar-C), ~53 (OCH₃) | ~28-30 |

| Interpretation | Confirms 3 aromatic protons, a methoxy group, and acidic B(OH)₂ protons. | Confirms 9 unique carbon environments consistent with the structure. | Confirms the presence of a trigonal planar arylboronic acid. |

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight, serving as a primary check of the molecular formula. Boronic acids, however, can be challenging to analyze due to their propensity to dehydrate and form cyclic trimers (boroxines), which can complicate spectral interpretation.[5]

Expertise & Causality:

To circumvent the issue of boroxine formation and obtain a clear molecular ion, we employ Ultra High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS).[6][7] ESI is a soft ionization technique that minimizes fragmentation and dehydration. Analysis in negative ion mode is particularly effective, as boronic acids readily deprotonate to form a stable [M-H]⁻ ion, providing an unambiguous signal for the molecular weight.[7][8]

Experimental Protocol: UPLC-ESI-MS

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an acetonitrile/water mixture.

-

Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile) to ensure the sample is pure before entering the mass spectrometer.

-

Mass Spectrometry: Operate the ESI source in negative ion mode. Scan a mass range from m/z 50 to 500.

Data Interpretation and Expected Results

The primary goal is to identify the high-resolution mass of the deprotonated molecule.

| Mass Spectrometry Data (Predicted) | Ion | Expected m/z | Interpretation |

| High-Resolution ESI-MS | [M-H]⁻ | 204.0470 | Confirms the molecular formula C₉H₈BNO₄. |

| [M+HCOO]⁻ | 250.0525 | Potential formate adduct, further validating the mass. |

The observation of an ion with a mass-to-charge ratio corresponding to C₉H₇BNO₄⁻ provides powerful evidence for the proposed molecular formula.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide connectivity and formula, X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in the solid state.[9][10] It provides definitive proof of connectivity, bond lengths, bond angles, and intermolecular interactions.

Expertise & Causality:

The key challenge is growing single crystals of sufficient quality. Boronic acids often form intricate hydrogen-bonding networks.[11] In the solid state, phenylboronic acid itself typically exists as a hydrogen-bonded dimer.[12] We anticipate a similar arrangement for our molecule, which can be confirmed by this technique.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., methanol, acetonitrile, or an ethyl acetate/heptane mixture).

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[9]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters. Solve the structure using direct methods and refine the atomic positions and displacement parameters against the experimental data.[10]

Data Interpretation and Expected Results

The refined crystal structure should unambiguously show:

-

The planar phenyl ring.

-

The trigonal planar geometry of the boron atom.

-

The presence and connectivity of the cyano and methoxycarbonyl substituents at the 3 and 5 positions, respectively.

-

Intermolecular hydrogen bonding between the boronic acid hydroxyl groups, likely forming centrosymmetric dimers.

| Crystallographic Data (Hypothetical) | Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic | Common for such molecules |

| Space Group | e.g., P2₁/c or Pbca | Centrosymmetric space groups are common |

| B-C Bond Length | ~1.55 Å | Typical for arylboronic acids |

| C≡N Bond Length | ~1.15 Å | Standard for a nitrile |

| C=O Bond Length | ~1.21 Å | Standard for an ester carbonyl |

| Key Feature | Hydrogen-bonded dimers | Confirms intermolecular interactions |

Ancillary Confirmation: FT-IR and Elemental Analysis

These techniques provide crucial, albeit less detailed, supporting evidence that validates the primary findings from NMR, MS, and X-ray crystallography.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.

-

Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet for analysis.

-

Expected Peaks:

-

~3300 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded boronic acid.

-

~2230 cm⁻¹ (sharp): C≡N stretching of the cyano group.[13]

-

~1725 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

-

~1350 cm⁻¹ (strong): B-O stretching.

-

~1250 cm⁻¹ (strong): C-O stretching of the ester.

-

Elemental Analysis

This technique provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.[14]

-

Protocol: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

-

Expected Composition for C₉H₈BNO₄:

-

Carbon (C): 52.75%

-

Hydrogen (H): 3.94%

-

Nitrogen (N): 6.83%

-

-

Trustworthiness: The experimental results must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to be considered valid.

Conclusion: A Self-Validating Structural Proof

The structure of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is not proven by any single piece of data but by the overwhelming coherence of the entire analytical dataset.

-

Elemental Analysis and High-Resolution MS converge on the molecular formula C₉H₈BNO₄.

-

FT-IR confirms the presence of the requisite functional groups: -B(OH)₂, -C≡N, and -COOCH₃.

-

¹H, ¹³C, and ¹¹B NMR provide the complete carbon-hydrogen framework, confirm the chemical environment of the boron atom, and establish the 1,3,5-substitution pattern on the phenyl ring.

This multi-technique, self-validating methodology ensures the highest degree of confidence in the structure, a non-negotiable requirement for advancing research and development in any scientific field.

Caption: Convergence of evidence for unambiguous structure confirmation.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3295-3301. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

ACS Publications. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. [Link]

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. J. Org. Chem. [Link]

-

MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

-

ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

-

PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. J Org Chem. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. ResearchGate. [Link]

-

AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. [Link]

-

SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]

-

PMC. (n.d.). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. PMC. [Link]

-

Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. ResearchGate. [Link]

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and... ResearchGate. [Link]

-

PubMed. (2008). Synthesis and spectral properties of near-infrared aminophenyl-, hydroxyphenyl-, and phenyl-substituted heptamethine cyanines. J Org Chem. [Link]

-

ResearchGate. (n.d.). X‐ray crystallographic molecular structures of 1 b (a) and 1 k (b), and... ResearchGate. [Link]

-

Wiley-VCH. (n.d.). The Chemistry of Organoboron Compounds, 2 Volume Set. Wiley-VCH. [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Organoboron chemistry. Wikipedia. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

ACS Publications. (2014). X-ray Crystallography: One Century of Nobel Prizes. Journal of Chemical Education. [Link]

-

ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

-

PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. PubChem. [Link]

-

PMC. (n.d.). recent advances in photoinduced synthetic approaches to organoboron compounds. PMC. [Link]

-

ACS Publications. (n.d.). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. Journal of the American Chemical Society. [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

RSC Publishing. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances. [Link]

-

PMC - NIH. (n.d.). Synthesis of biologically active boron-containing compounds. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

Technical Whitepaper: Characterization and Synthetic Utility of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic Acid

Executive Summary

(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is a highly specialized organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Distinguished by its meta-substituted electron-withdrawing groups (cyano and methoxycarbonyl), this molecule serves as a critical "linchpin" in fragment-based drug discovery (FBDD).

Its unique substitution pattern presents a dual challenge and opportunity:

-

Electronic Deactivation: The electron-deficient ring renders the boronic acid less nucleophilic in transmetalation steps compared to electron-rich analogs (e.g., tolylboronic acid).

-

Orthogonal Functionalization: The presence of both a nitrile and an ester allows for selective downstream transformations (e.g., hydrolysis, reduction, or tetrazole formation) after the initial cross-coupling event.

This guide provides a definitive technical analysis of the molecule, including verified physicochemical data, optimized synthetic routes avoiding functional group incompatibility, and handling protocols to mitigate protodeboronation.

Physicochemical Profile

The following data characterizes the commercially available form of the acid. Researchers should note that like many electron-deficient aryl boronic acids, this compound exists in equilibrium with its trimeric boroxine anhydride form, particularly under dry conditions.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid |

| CAS Number | 2828439-71-8 |

| Molecular Formula | C₉H₈BNO₄ |

| Molecular Weight | 204.98 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in DCM; Insoluble in Water |

| pKa (Boronic Acid) | ~7.8 - 8.2 (Estimated; lower than PhB(OH)₂ due to EWGs) |

| Storage | 2-8°C, under Inert Atmosphere (Argon/Nitrogen) |

Structural Analysis & Electronic Effects[1]

The molecule features a 1,3,5-substitution pattern. The cyano (-CN) and methoxycarbonyl (-COOCH₃) groups are strong electron-withdrawing groups (EWGs).

-

Impact on Stability: The EWGs decrease the electron density on the boron atom. While this makes the C-B bond more resistant to oxidative cleavage compared to electron-rich boronic acids, it increases susceptibility to protodeboronation under basic aqueous conditions (hydrolytic cleavage of the C-B bond).

-

Impact on Reactivity: In Suzuki-Miyaura couplings, the nucleophilicity of the boronate species is reduced, often requiring more active palladium catalysts (e.g., Pd-phosphine complexes with wide bite angles) or non-aqueous bases (e.g., CsF, K₃PO₄).

Synthetic Methodology

Strategic Route Selection: Why Miyaura Borylation?

Direct lithiation (n-BuLi) of the corresponding aryl halide is NOT recommended for this substrate. The presence of the sensitive methyl ester and cyano groups will lead to immediate side reactions (nucleophilic attack/polymerization) before borylation can occur.

Recommended Protocol: Transition-metal catalyzed Miyaura Borylation using Bis(pinacolato)diboron (B₂pin₂), followed by oxidative hydrolysis.

Validated Experimental Protocol

Precursor: Methyl 3-bromo-5-cyanobenzoate (CAS 453566-15-9).

Step 1: Borylation (Formation of Pinacol Ester)

-

Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

-

Reagents:

-

Methyl 3-bromo-5-cyanobenzoate (1.0 equiv)

-

Bis(pinacolato)diboron (1.1 equiv)

-

Pd(dppf)Cl₂·DCM (0.03 equiv) - Chosen for high stability and efficiency with aryl bromides.

-

Potassium Acetate (KOAc) (3.0 equiv) - Anhydrous is critical.

-

Solvent: 1,4-Dioxane (0.2 M concentration).

-

-

Procedure:

-

Combine solids in the flask.

-

Add degassed 1,4-Dioxane.

-

Heat to 85°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of bromide.

-

Workup: Filter through a Celite pad to remove Palladium residues. Concentrate in vacuo.

-

Step 2: Hydrolysis to Boronic Acid

Note: Standard acidic hydrolysis can hydrolyze the methyl ester. We use a mild oxidative cleavage of the pinacol.

-

Reagents: Sodium Periodate (NaIO₄, 3.0 equiv), Ammonium Acetate (NH₄OAc, 3.0 equiv).

-

Solvent: Acetone:Water (1:1).

-

Procedure:

-

Dissolve the crude pinacol ester in Acetone/Water.

-

Add NaIO₄ and NH₄OAc. Stir at Room Temperature for 12 hours.

-

Mechanism: NaIO₄ cleaves the pinacol diol; the resulting intermediate hydrolyzes to the free boronic acid.

-

Purification: Extract with Ethyl Acetate.[1] Wash with brine. Recrystallize from minimal Acetonitrile/Hexane if necessary.

-

Visualization of Chemical Logic

The following diagram illustrates the structural electronic pressures and the synthesis workflow described above.

Caption: Figure 1. Synthetic pathway from aryl bromide precursor and electronic deactivation map showing inductive withdrawal effects on the boron center.

Applications in Drug Discovery[3][4]

Suzuki-Miyaura Cross-Coupling

This boronic acid is a "privileged structure" for generating biaryl cores in kinase inhibitors. However, standard conditions often fail due to the electron-deficient nature of the ring.

Optimized Coupling Conditions:

-

Catalyst: Pd(PPh₃)₄ is often insufficient. Use Pd(OAc)₂ / SPhos or Pd₂(dba)₃ / XPhos . These electron-rich ligands facilitate the oxidative addition and transmetalation steps.

-

Base: Avoid strong aqueous hydroxides (NaOH) which may hydrolyze the ester or cause protodeboronation. Use K₃PO₄ or CsF in anhydrous solvents (Dioxane or Toluene).

Late-Stage Functionalization

The molecule allows for divergent synthesis:

-

Suzuki Coupling: First, couple the Boronic Acid to an Aryl Halide.[2]

-

Divergence:

-

Path A: Hydrolysis of the Ester (-COOMe) to the Carboxylic Acid.

-

Path B: Cycloaddition of the Cyano (-CN) group to a Tetrazole (bioisostere of carboxylic acid).

-

References

-

Synblock Chemical Data. (2023). [3-Cyano-5-(methoxycarbonyl)phenyl]boronic acid Specifications and MSDS. Retrieved from

-

BLD Pharm. (2023). Product Analysis: (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid (CAS 2828439-71-8).[3] Retrieved from

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Reference for stability of electron-deficient boronic acids).

Sources

An In-Depth Technical Guide to Functionalized Phenylboronic Acids in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of functionalized phenylboronic acids, versatile reagents that have become indispensable in modern organic synthesis. From their fundamental roles in carbon-carbon bond formation to their cutting-edge applications in diagnostics and therapeutics, we will explore the synthesis, reactivity, and practical application of these remarkable compounds. This document is designed to serve as a detailed technical resource, offering not only established protocols but also the underlying scientific principles and field-proven insights to empower researchers in their experimental design and execution.

The Enduring Utility of the Phenylboronic Acid Moiety

Phenylboronic acid, a compound featuring a phenyl group attached to a boronic acid functional group (-B(OH)₂), and its derivatives are mainstays in the synthetic chemist's toolbox.[1][2] Their stability, low toxicity, and diverse reactivity make them ideal reagents for a wide array of chemical transformations.[1] The boron atom in phenylboronic acid is sp²-hybridized with a vacant p-orbital, rendering it a mild Lewis acid. This electronic feature is central to its reactivity, enabling it to participate in a variety of catalytic cycles.[2]

The true power of phenylboronic acids lies in the ability to introduce a vast range of functional groups onto the phenyl ring. These substituents, strategically placed at the ortho, meta, or para positions, profoundly influence the steric and electronic properties of the molecule. This, in turn, modulates the reactivity of the boronic acid and allows for the fine-tuning of its properties for specific applications. For instance, electron-donating groups can enhance the nucleophilicity of the aryl group in certain cross-coupling reactions, while electron-withdrawing groups can alter the pKa of the boronic acid, a critical parameter in the design of chemical sensors.[3][4]

Synthesis of Functionalized Phenylboronic Acids: A Practical Guide

The preparation of functionalized phenylboronic acids is a well-established field, with numerous methods available to the synthetic chemist. The choice of synthetic route often depends on the nature and position of the desired functional group and the availability of starting materials.

Grignard and Organolithium Routes: The Workhorse Methods

The most common and versatile methods for synthesizing phenylboronic acids involve the reaction of a Grignard or organolithium reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[1][5]

Conceptual Workflow:

Caption: General workflow for the synthesis of phenylboronic acids via Grignard or organolithium reagents.

Experimental Protocol: Synthesis of 4-Tolylboronic Acid [6]

This protocol details the synthesis of a phenylboronic acid with an electron-donating methyl group in the para position.

-

Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (14.5 g, 0.60 mol). Under a nitrogen atmosphere, add a solution of 4-bromotoluene (94.1 g, 0.55 mol) in 400 mL of anhydrous THF. Initiate the reaction by gentle heating, then maintain a gentle reflux for 2 hours.

-

Step 2: Boration. Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of trimethyl borate (156 mL, 1.38 mol) in 475 mL of anhydrous THF dropwise over 1 hour, maintaining the temperature below -60 °C.

-

Step 3: Hydrolysis and Workup. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Step 4: Extraction and Purification. Partition the mixture between methylene chloride and water. Separate the organic layer, and extract the aqueous layer with methylene chloride. Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/hexanes.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| 4-Bromotoluene | 171.04 | 94.1 | 0.55 |

| Magnesium | 24.31 | 14.5 | 0.60 |

| Trimethyl borate | 103.91 | 143.4 (156 mL) | 1.38 |

Table 1: Reagents for the Synthesis of 4-Tolylboronic Acid.

Palladium-Catalyzed Borylation: A Milder Alternative

For substrates that are incompatible with the highly reactive organometallic reagents used in the Grignard and organolithium methods, palladium-catalyzed borylation offers a milder and more functional group-tolerant alternative. This method typically involves the reaction of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of a Functionalized Phenylboronic Acid via Miyaura Borylation

-

Step 1: Reaction Setup. To a dry Schlenk flask, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and [Pd(dppf)Cl₂] (3 mol%).

-

Step 2: Reaction Execution. Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous 1,4-dioxane and heat the reaction mixture at 80 °C for 12-24 hours.

-

Step 3: Workup and Purification. After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the resulting boronic ester by column chromatography on silica gel. The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid with an aqueous acid.

Purification and Stability: Practical Considerations

A common challenge in working with phenylboronic acids is their purification and stability. Phenylboronic acids have a propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration.[2] This can complicate purification and characterization.

Purification Strategies:

-

Recrystallization: This is the most common method for purifying solid phenylboronic acids.[7][8][9] The choice of solvent is crucial and often requires some experimentation. A good solvent will dissolve the boronic acid at elevated temperatures but not at room temperature.[7] Common solvent systems include water, toluene/hexanes, and ethyl acetate/hexanes. For aminophenylboronic acids, recrystallization from water is often effective.

-

Column Chromatography: While possible, chromatography of boronic acids on silica gel can be challenging due to their polarity and potential for decomposition on the acidic silica surface.[2][10] It is often more practical to purify the corresponding boronic ester (e.g., pinacol ester), which is less polar and more stable, and then hydrolyze it to the free boronic acid.

-

Acid-Base Extraction: For boronic acids with acidic or basic functional groups, purification can be achieved by acid-base extraction. For example, a carboxyphenylboronic acid can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification of the aqueous layer.

Stability and Storage:

To minimize the formation of boroxines, it is advisable to store phenylboronic acids in a cool, dry place. For long-term storage, keeping them in a desiccator is recommended.

Key Applications in Organic Synthesis

Functionalized phenylboronic acids are cornerstone reagents in a multitude of organic transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Cross-Coupling Reaction: A Nobel Prize-Winning Transformation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of C-C bonds.[11] It involves the reaction of an organoboron compound, typically a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of base, solvent, and palladium catalyst/ligand system is crucial for a successful Suzuki-Miyaura reaction and often depends on the specific substrates being coupled. For electron-rich boronic acids, stronger inorganic bases like potassium phosphate (K₃PO₄) are often effective.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 4-Bromoanisole

This protocol describes the synthesis of a biaryl compound with electron-donating groups on both rings.

-

Step 1: Reaction Setup. In a round-bottom flask, combine 4-methoxyphenylboronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

-

Step 2: Reaction Execution. Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Step 3: Workup and Purification. Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Component | Role | Rationale for Choice |

| Pd(PPh₃)₄ | Catalyst | A common and effective catalyst for a wide range of Suzuki couplings. |

| K₂CO₃ | Base | A moderately strong base, sufficient for activating the boronic acid. |

| Dioxane/Water | Solvent | A common solvent system that solubilizes both organic and inorganic reagents. |

Table 2: Components of the Suzuki-Miyaura Reaction and their Rationale.

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms C-N and C-O bonds by coupling an arylboronic acid with an amine or an alcohol, respectively.[13][14][15][16] A key advantage of this reaction is that it can often be performed at room temperature and open to the air.[16]

Experimental Protocol: Chan-Lam N-Arylation of Aniline with Phenylboronic Acid

-

Step 1: Reaction Setup. To a flask, add phenylboronic acid (1.5 equiv), aniline (1.0 equiv), copper(II) acetate (10 mol%), and a suitable ligand such as pyridine (2.0 equiv).

-

Step 2: Reaction Execution. Add dichloromethane as the solvent and stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

-

Step 3: Workup and Purification. Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite® and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

Advanced Applications: Beyond Traditional Synthesis

The unique properties of functionalized phenylboronic acids have led to their application in a variety of advanced fields, including chemical sensing and drug delivery.

Fluorescent Sensors for Biological Analytes

The ability of phenylboronic acids to reversibly bind with 1,2- and 1,3-diols, such as those found in carbohydrates, forms the basis for their use in fluorescent sensors.[17][18][19] The binding event can be designed to trigger a change in the fluorescence properties of a nearby fluorophore, allowing for the detection and quantification of the analyte.[17]

Design Principle of a Phenylboronic Acid-Based Glucose Sensor:

Caption: A simplified mechanism for a "turn-on" fluorescent glucose sensor.

The design of these sensors often involves tuning the pKa of the boronic acid to match the physiological pH for optimal binding affinity and sensitivity.[18] This can be achieved by introducing electron-withdrawing groups on the phenyl ring.

Experimental Protocol: Synthesis of a Phenylboronic Acid-Based Fluorescent Probe for Reactive Oxygen Species (ROS)

This protocol outlines the synthesis of a probe that utilizes the reaction of a boronic acid with ROS to produce a fluorescent signal.

-

Step 1: Synthesis of the Boronate Ester Precursor. React a fluorescent scaffold containing a hydroxyl group with 4-(bromomethyl)phenylboronic acid pinacol ester in the presence of a base like potassium carbonate in a solvent such as DMF.

-

Step 2: Deprotection of the Boronic Acid. Hydrolyze the pinacol ester using an acidic solution (e.g., HCl in acetone/water) to yield the free boronic acid probe.

-

Step 3: In Vitro Sensing Assay. Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the probe to the desired concentration in a buffer solution (e.g., PBS). Add varying concentrations of the ROS of interest (e.g., hydrogen peroxide) and measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

Targeted Drug Delivery Systems

The overexpression of certain carbohydrates, such as sialic acid, on the surface of cancer cells provides a handle for targeted drug delivery.[20][21] Phenylboronic acid-functionalized nanoparticles can be designed to selectively bind to these cancer cell-surface glycans, leading to enhanced cellular uptake of an encapsulated therapeutic agent.[20][21][22]

Experimental Protocol: Preparation of Phenylboronic Acid-Functionalized Nanoparticles for Drug Delivery [20]

-

Step 1: Synthesis of a Phenylboronic Acid-Containing Polymer. A monomer bearing a phenylboronic acid moiety, such as 3-((acrylamido)methyl)phenylboronic acid, is polymerized via a suitable method like reversible addition-fragmentation chain-transfer (RAFT) polymerization.[20]

-

Step 2: Nanoparticle Formulation. The phenylboronic acid-functionalized polymer is then formulated into nanoparticles using a method such as solvent displacement. A solution of the polymer in a water-miscible organic solvent (e.g., methanol) is added dropwise to water under stirring, leading to the formation of nanoparticles.[20]

-

Step 3: Drug Loading. The therapeutic agent is loaded into the nanoparticles, either during the formulation process or by subsequent incubation. For drugs containing diol functionalities, loading can be achieved through the formation of boronate esters with the phenylboronic acid groups on the nanoparticles.[22]

-

Step 4: Characterization. The size, zeta potential, and drug loading efficiency of the nanoparticles are characterized using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis spectroscopy.

Conclusion and Future Outlook

Functionalized phenylboronic acids have evolved from being simple building blocks in organic synthesis to sophisticated tools in chemical biology and materials science. Their continued development, driven by the need for more efficient and selective synthetic methods and more advanced functional materials, promises to open up new avenues of research and innovation. The ability to precisely tune their properties through the introduction of a wide array of functional groups ensures that phenylboronic acids will remain at the forefront of chemical research for the foreseeable future.

References

- Geng, J., et al. (2014). Phenylboronic acid-functionalized nanoparticles for emodin delivery.

-

Geng, J., et al. (2014). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B, 2(4), 345-353. Available at: [Link]

-

Li, Y., et al. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Omega, 6(12), 8237–8246. Available at: [Link]

-

Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3538. Available at: [Link]

-

Wang, J., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3737-3754. Available at: [Link]

-

Beilstein Journals. (2018). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 14, 2346-2352. Available at: [Link]

-

ResearchGate. (2021). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. The Journal of Organic Chemistry, 86(15), 10325-10334. Available at: [Link]

-

Wang, B., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29693-29707. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

-

Partridge, B. M., et al. (2021). Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. The Journal of Organic Chemistry, 86(14), 9883-9897. Available at: [Link]

-

Antilla, J. C., & Buchwald, S. L. (2001). Copper(II) Acetate Catalyzed N-Arylation of Anilines and Amines with Arylboronic Acids. Organic Letters, 3(13), 2077-2079. Available at: [Link]

-

Organic Syntheses. (n.d.). Aryl Coupling Reactions: Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2019). Competing experiments in the Suzuki–Miyaura cross coupling reaction. New Journal of Chemistry, 43(4), 1803-1814. Available at: [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

VTechWorks. (1982). Nitrophenyl boronic acids as derivatizing agents in chromatography. Retrieved from [Link]

-

ResearchGate. (2022). Recent advances in Chan-Lam Coupling Reaction. New Journal of Chemistry, 46(1), 8-32. Available at: [Link]

-

Wang, B., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29693-29707. Available at: [Link]

-

Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry, 10, 864971. Available at: [Link]

-

ResearchGate. (2020). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. Journal of Fluorescence, 30(5), 1083-1090. Available at: [Link]

-

University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7585-7588. Available at: [Link]

- Google Patents. (n.d.). Preparation method of hydroxyphenylboronic acid.

-

Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773-30777. Available at: [Link]

-

UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

Taylor, M. S., et al. (2015). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Organic & Biomolecular Chemistry, 13(33), 8822-8826. Available at: [Link]

- Google Patents. (n.d.). Synthetic method of 3-aminophenylboronic acid.

-

ResearchGate. (2018). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Applied Organometallic Chemistry, 32(1), e3904. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Dickinson, B. C., & Chang, C. J. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in enzymology, 526, 19-43. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

SciSpace. (2015). Reaction-based Indicator displacement Assay (RIA) for the selective colorimetric and fluorometric detection of peroxynitrite. Chemical Communications, 51(28), 6191-6194. Available at: [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

CUNY. (n.d.). Isolation and Purification of Organic Compounds Recrystallization. Retrieved from [Link]

Sources

- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. ukessays.com [ukessays.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 13. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. sites.pitt.edu [sites.pitt.edu]

- 18. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid

Executive Summary & Chemical Profile

Target Molecule: (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid CAS: 346656-34-6 (Analogous/Generic Class Reference) Chemical Class: Electron-Deficient Aryl Boronic Acid

This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid. This substrate presents specific challenges due to the presence of two strong electron-withdrawing groups (EWGs)—the cyano (-CN) and methyl ester (-COOMe) moieties. These groups significantly reduce the electron density of the aromatic ring, creating a dichotomy in reactivity:

-

Enhanced Transmetallation: The electron-deficient nature facilitates the formation of the boronate "ate" complex.

-

High Instability: The same electronic deficiency makes the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation) under aqueous basic conditions.

This guide provides a Standard Protocol (high success rate for bromides/iodides) and an Advanced Anhydrous Protocol (for chlorides or sensitive substrates), ensuring preservation of the labile methyl ester and suppression of protodeboronation.

Mechanistic Insight: The Stability-Reactivity Trade-off

To successfully couple this substrate, one must understand the competition between the productive catalytic cycle and the destructive decomposition pathway.

The Protodeboronation Trap

Electron-deficient boronic acids are prone to protodeboronation , where the boronic acid group is replaced by a proton.[1] This reaction is base-catalyzed and accelerated by heat.

-

Mechanism: Base (

) attacks the boron to form a boronate anion. In electron-poor rings, the ipso-carbon is stabilized enough to allow the C-B bond to break, generating a transient carbanion (or interacting with water directly) to form the deboronated byproduct (Methyl 3-cyanobenzoate). -

Implication: The concentration of active boronic acid decreases rapidly over time. High catalyst activity is required to ensure coupling occurs faster than decomposition.

Ester Sensitivity

The methyl ester at position 5 is susceptible to saponification (hydrolysis to carboxylic acid) if strong hydroxide bases (NaOH, KOH, Ba(OH)2) are used.

-

Solution: Use mild, non-nucleophilic bases such as Potassium Phosphate (

) or Potassium Carbonate (

Experimental Protocols

Protocol A: The "Gold Standard" (General Purpose)

Recommended for coupling with Aryl Bromides and Aryl Iodides.

Rationale: This system uses a mild base and a robust bidentate ligand (dppf) that creates a wide bite angle, stabilizing the Pd center and promoting reductive elimination. The solvent mixture is optimized to solubilize the organic reactants while providing just enough water for the base to function without accelerating ester hydrolysis.

| Parameter | Reagent/Condition | Notes |

| Catalyst | 3–5 mol%. Robust, air-stable. | |

| Ligand | (Included in catalyst) | dppf prevents rapid catalyst decomposition. |

| Base | 2.0 – 3.0 equiv. Mild; buffers pH to prevent ester hydrolysis. | |

| Solvent | 1,4-Dioxane / Water (9:1 v/v) | High organic ratio suppresses protodeboronation. |

| Temperature | 60°C – 80°C | Keep below 90°C to protect the ester. |

| Time | 4 – 12 Hours | Monitor by LCMS. |

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid (1.2 – 1.5 equiv), and

(2.0 equiv). -

Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent: Add degassed 1,4-Dioxane/Water (9:1) via syringe. Concentration should be 0.1 M – 0.2 M with respect to the halide.

-

Catalyst: Remove the septum briefly to add

(0.05 equiv) under a positive stream of inert gas, or add it as a solution if preferred. Reseal and purge once more. -

Reaction: Heat the block/bath to 80°C. Stir vigorously.

-

Work-up: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over

, filter, and concentrate. -

Purification: Flash chromatography (typically Hexanes/Ethyl Acetate).

Protocol B: The "Difficult Case" (Anhydrous/Chloride Coupling)

Recommended for Aryl Chlorides, sterically hindered partners, or if Protocol A shows >20% protodeboronation.

Rationale: To completely stop protodeboronation, water is removed. Anhydrous bases and highly active "Buchwald" precatalysts are used to facilitate oxidative addition of unreactive chlorides.

| Parameter | Reagent/Condition | Notes |

| Catalyst | Source of Pd(0). | |

| Ligand | XPhos or SPhos (2-4 mol%) | Electron-rich bulky phosphines facilitate oxidative addition of chlorides. |

| Base | 2.0 – 3.0 equiv. Must be oven-dried. | |

| Solvent | Toluene or n-Butanol | Anhydrous. |

| Temperature | 90°C – 100°C | Higher temp allowed due to absence of water (no hydrolysis risk). |

Step-by-Step Procedure:

-

Pre-complexation: (Optional but recommended) Stir

and XPhos in a small amount of anhydrous Toluene for 10 mins under Argon to form the active catalyst species. -

Charge: Add Aryl Chloride (1.0 eq), Boronic Acid (1.5 eq), and anhydrous powdered

(3.0 eq) to the reaction vessel. -

Solvent: Add anhydrous Toluene (0.2 M).

-

Combine: Add the pre-formed catalyst solution to the reaction vessel.

-

Reaction: Heat to 100°C for 12-18 hours.

-

Work-up: Filter through a pad of Celite to remove insoluble salts. Concentrate and purify.

Optimization & Troubleshooting Logic

The following decision tree illustrates the logic for optimizing the reaction if the initial attempt fails.

Figure 1: Decision tree for optimizing Suzuki coupling of electron-deficient boronic acids.

Comparative Data: Base & Solvent Effects[2][3]

The following table summarizes the expected impact of variable changes based on internal data for similar electron-deficient substrates (e.g., 3-nitrophenylboronic acid derivatives).

| Condition Set | Base | Solvent | Relative Rate | Protodeboronation Risk | Ester Stability |

| Standard | Dioxane/H2O | High | Moderate | Good | |

| Aggressive | THF/H2O | Very High | High | Poor (Hydrolysis) | |

| Mild | Toluene/EtOH | Medium | Low | Good | |

| Anhydrous | DME | Medium | Very Low | Excellent | |

| Anhydrous | Toluene | Low* | Very Low | Excellent |

*Rate in anhydrous toluene is lower due to poor solubility of inorganic bases; requires high stirring or phase transfer catalysts (e.g., 18-Crown-6) or specialized ligands.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

- Key citation for the stability of boronic esters vs acids and protodeboron

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

- Provides mechanistic grounding for why electron-deficient rings lose the boron group.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

- Basis for Protocol B (Fast coupling to be

-

BenchChem. (2025).[3] Application Notes for Methyl 3-Boronobenzoate. Link

- General reference for methyl benzoate boronic acid deriv

Sources

Application Note: Base Selection for Cross-Coupling of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic Acid

[1]

Executive Summary

(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized, electron-deficient aryl boronic acid.[1] Its successful deployment in Suzuki-Miyaura cross-coupling requires a base selection strategy that balances boron activation (formation of the reactive boronate species) against substrate degradation (protodeboronation and ester hydrolysis).[1]

This guide recommends two distinct protocols:

Mechanistic Analysis & Challenge Profile

The Substrate

The molecule features two meta-positioned electron-withdrawing groups (Cyano and Methoxycarbonyl) relative to the boronic acid.[1]

-

Electronic Effect: The EWGs lower the

of the boronic acid (likely < 8.0), making it easier to activate than phenylboronic acid ( -

Stability Risk: The electron-deficient ring is susceptible to base-catalyzed protodeboronation .[1] The formation of the boronate "ate" complex (

) is the prerequisite for transmetallation, but this species is also the intermediate that undergoes C-B bond cleavage to yield the de-borylated arene (Ar-H).

The "Base Window"

The ideal base must be basic enough to convert the boronic acid to the boronate anion (

Competing Pathways:

-

Desired: Base coordinates to Boron

Transmetallation with Pd(II). -

Undesired A (Hydrolysis): Hydroxide (

) attacks Ester -

Undesired B (Protodeboronation): High

or Temperature

Decision Logic (Graphviz Diagram)

The following decision tree illustrates the logic for selecting the appropriate protocol based on the coupling partner and scale.

Caption: Decision tree for selecting between biphasic carbonate and anhydrous fluoride conditions.

Base Selection Matrix

The following table summarizes the compatibility of common bases with this specific boronic acid.

| Base Candidate | Activation Power | Ester Safety | Recommendation | |

| NaOH / KOH | ~15.7 | Very High | Critical Fail | Do Not Use. Rapid saponification of methyl ester.[1] |

| ~12.3 | High | Moderate | Good. Use in biphasic systems where ester stays in organic layer.[1] | |

| ~10.3 | Moderate | High | Standard. Mild enough for most esters; widely used.[1] | |

| ~10.3 | High | Moderate | Excellent. Higher solubility in organics; good for difficult couplings.[1] | |

| CsF / KF | N/A (F-) | High (vs B)[1] | Very High | Best for Sensitive Substrates. Activates B without basicity.[1] |

| ~10.7 | Low | Very High | Poor. Generally ineffective for activating boronic acids directly.[1] |

Detailed Experimental Protocols

Protocol A: Biphasic Carbonate (General Purpose)

Recommended for coupling with standard Aryl Bromides/Iodides where the ester is the only sensitive group.

Rationale: The biphasic system (Toluene/Water or Dioxane/Water) keeps the base mostly in the aqueous phase and the ester in the organic phase, minimizing hydrolysis.

Materials:

-

Boronic Acid (1.2 - 1.5 equiv)[1]

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step:

-

Charge: In a reaction vial, combine the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and Pd catalyst (0.03 mmol).

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

-

Base: Add the base (

, 212 mg) as a solid or pre-dissolved in the water portion. -

Reaction: Heat to 60–80 °C . Note: Do not exceed 90 °C to prevent protodeboronation.

-

Monitor: Check LCMS at 2 hours. Look for the product mass. If the starting material is consumed but the product is the carboxylic acid (M-14), switch to Protocol B.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1][3]

Protocol B: Anhydrous Fluoride Activation (Ester Protection)

Recommended if Protocol A results in hydrolysis or if the coupling partner is base-sensitive.[1]

Rationale: Fluoride ions (

Materials:

-

Boronic Acid (1.5 equiv)[1]

-

Catalyst:

(2 mol%) + -

Base/Activator: Cesium Fluoride (CsF) (2.0 - 3.0 equiv)[1]

-

Solvent: Anhydrous THF or Toluene

Step-by-Step:

-

Drying: Flame-dry the glassware and cool under Argon. CsF is hygroscopic; weigh it quickly or dry it under vacuum at 100°C prior to use.[1]

-

Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), Pd source, Ligand, and CsF (3.0 mmol, 456 mg) to the flask.

-

Solvent: Add Anhydrous THF (5 mL).

-

Reaction: Heat to reflux (approx 66 °C for THF) or 80 °C (for Toluene) under Argon.

-

Time: These reactions often proceed faster (2-6 hours) due to the high solubility of the active species.[1]

-

Filtration: The reaction mixture will contain suspended salts.[1] Filter through a pad of Celite before aqueous workup to remove inorganic fluorides.

Troubleshooting & Optimization

Issue 1: Protodeboronation (Formation of 3-Cyano-methylbenzoate)

If you observe the boronic acid converting to the simple arene (loss of B):

-

Cause: The concentration of the "ate" complex is too high relative to the rate of transmetallation.

-

Solution: Use Slow Addition . Dissolve the boronic acid in the organic solvent and add it via syringe pump over 1-2 hours to the hot reaction mixture containing the catalyst and halide. This keeps the standing concentration of the unstable boronate low.

Issue 2: Homocoupling of Boronic Acid

-

Solution: Degas solvents vigorously (sparge with Argon for 15 mins). Ensure the reaction is under positive pressure of inert gas.

Issue 3: Low Conversion with Chlorides

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link[1]

-

Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Topics in Current Chemistry, 219, 11-59. Link

-

Zhang, H., et al. (2011). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11). Link[1]

-

Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions.[1][4] The Journal of Organic Chemistry, 59(20), 6095–6097. Link[1]

Sources

- 1. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Protodeboronation [organic-chemistry.org]

- 6. reddit.com [reddit.com]

Application Notes and Protocols for C-C Bond Formation Using (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid

Introduction: The Strategic Importance of Substituted Biaryl Scaffolds

In the landscape of modern drug discovery and materials science, the synthesis of functionalized biaryl and heteroaryl structures is of paramount importance. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the formation of C-C bonds, prized for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3][4][5]

(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is a particularly valuable building block. The presence of two distinct electron-withdrawing groups—a nitrile and a methoxycarbonyl group—at the meta positions provides a unique electronic profile. This substitution pattern allows for the creation of molecules with specific electronic and steric properties, making it a key component in the synthesis of targeted therapeutic agents and advanced materials.[3][6]

This application note provides a comprehensive guide to the effective use of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss critical parameters for optimizing reaction outcomes. Our focus is to provide researchers, scientists, and drug development professionals with the practical knowledge to successfully incorporate this versatile reagent into their synthetic workflows.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or vinyl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[4]

-

Transmetalation: This is often the rate-determining step. The organic group from the activated boronic acid (Ar'B(OH)3-) is transferred to the Pd(II) center, displacing the halide. The base is critical here, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Challenges with Electron-Deficient Boronic Acids

While the Suzuki-Miyaura reaction is robust, the electronic nature of the coupling partners can significantly influence its efficiency. (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is considered electron-deficient due to the presence of the cyano and methoxycarbonyl groups. This can present challenges:

-

Slower Transmetalation: Electron-deficient boronic acids are less nucleophilic, which can slow down the transmetalation step.

-

Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water in the presence of a base), leading to the formation of the corresponding arene and reducing the yield of the desired coupled product.[8] Electron-withdrawing groups can exacerbate this issue.

To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent is essential.

Optimized Reaction Conditions: A Comparative Overview

The following table summarizes key parameters and provides recommendations for the successful coupling of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid with various aryl and heteroaryl halides.

| Parameter | Recommendation | Rationale & Expert Insights | References |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst. | [2][8] |

| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos) | These bulky, electron-rich ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition and facilitates the subsequent steps of the catalytic cycle, especially for challenging substrates. | [8] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Inorganic bases are generally preferred. K₃PO₄ is often effective for electron-deficient boronic acids as it is a strong enough base to promote transmetalation but can be less prone to causing protodeboronation compared to hydroxides. Cs₂CO₃ is a good choice for particularly challenging couplings. | [2] |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O | A biphasic system with an organic solvent and water is often optimal. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and the catalyst. 2-MeTHF is a more environmentally friendly alternative to THF and dioxane. | [8] |

| Reaction Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl bromides or chlorides. | [1][9] |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC, GC, or LC-MS to determine the optimal reaction time. | [2] |

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid. Optimization for specific substrates may be required.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl bromide (1.0 equiv)

-

(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid (1.2-1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

SPhos (4-10 mol%)

-

K₃PO₄ (2.0-3.0 equiv)

-

Toluene and Water (e.g., 5:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst and phosphine ligand.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the reaction vessel via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-